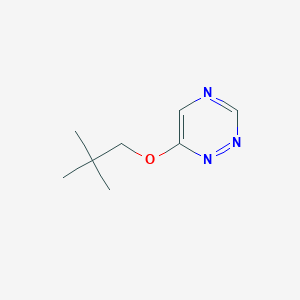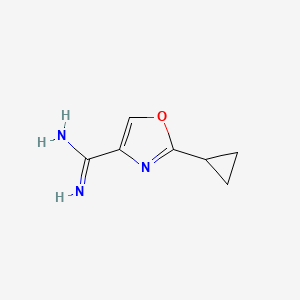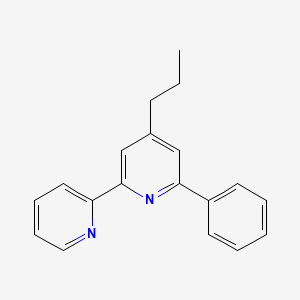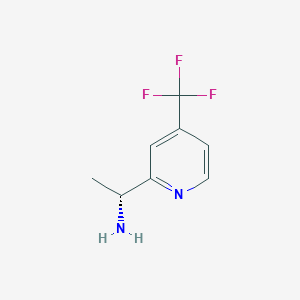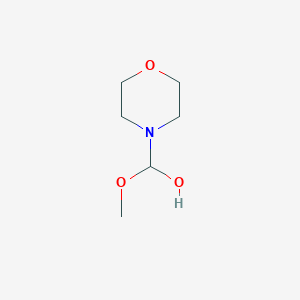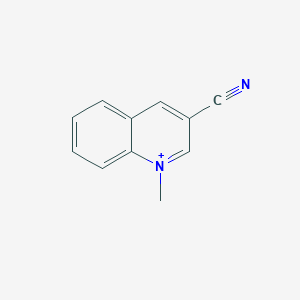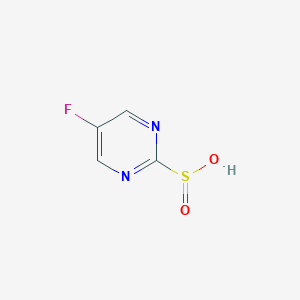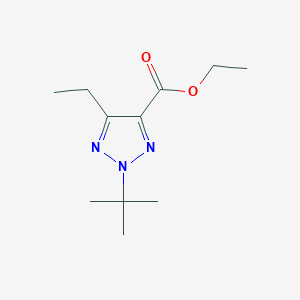![molecular formula C12H18N4O2 B13108117 N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide](/img/structure/B13108117.png)
N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(trans-4-Amino-4-(hydroxymethyl)cyclohexyl)pyrazine-2-carboxamide is a complex organic compound that features a cyclohexyl ring substituted with an amino and hydroxymethyl group, linked to a pyrazine ring via a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(trans-4-Amino-4-(hydroxymethyl)cyclohexyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of trans-4-Aminocyclohexanol, which is then reacted with pyrazine-2-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of coupling reagents and catalysts to facilitate the formation of the carboxamide bond.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product.
化学反应分析
Types of Reactions: N-(trans-4-Amino-4-(hydroxymethyl)cyclohexyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
- Oxidation of the hydroxymethyl group yields a carboxylic acid derivative.
- Reduction of the carboxamide group results in an amine derivative.
- Substitution reactions can yield various substituted derivatives depending on the reagents used.
科学研究应用
N-(trans-4-Amino-4-(hydroxymethyl)cyclohexyl)pyrazine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(trans-4-Amino-4-(hydroxymethyl)cyclohexyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The pyrazine ring can participate in π-π interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
相似化合物的比较
trans-4-Aminocyclohexanol: Shares the cyclohexyl ring with an amino group but lacks the pyrazine and carboxamide groups.
Pyrazine-2-carboxamide: Contains the pyrazine and carboxamide groups but lacks the cyclohexyl ring.
Uniqueness: N-(trans-4-Amino-4-(hydroxymethyl)cyclohexyl)pyrazine-2-carboxamide is unique due to its combination of a cyclohexyl ring with both amino and hydroxymethyl groups, linked to a pyrazine ring via a carboxamide group. This unique structure allows for a diverse range of chemical reactions and interactions, making it valuable in various research and industrial applications.
属性
分子式 |
C12H18N4O2 |
|---|---|
分子量 |
250.30 g/mol |
IUPAC 名称 |
N-[4-amino-4-(hydroxymethyl)cyclohexyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H18N4O2/c13-12(8-17)3-1-9(2-4-12)16-11(18)10-7-14-5-6-15-10/h5-7,9,17H,1-4,8,13H2,(H,16,18) |
InChI 键 |
ZMZCQWUVDSTNBU-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1NC(=O)C2=NC=CN=C2)(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


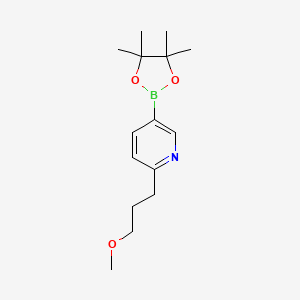

![3-(2,6-Difluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13108048.png)
